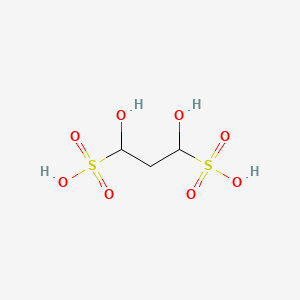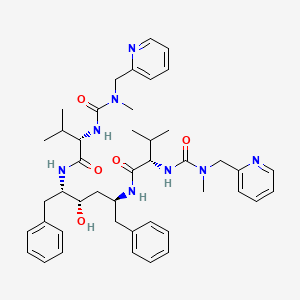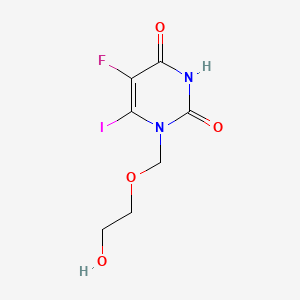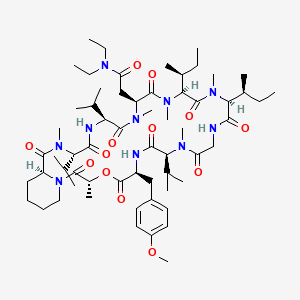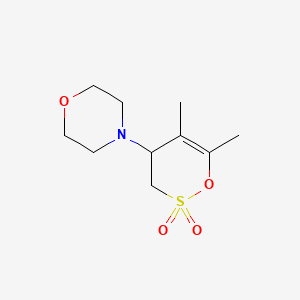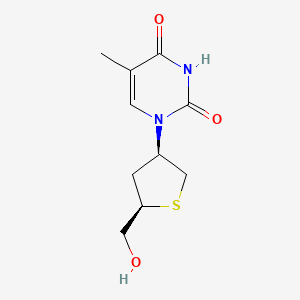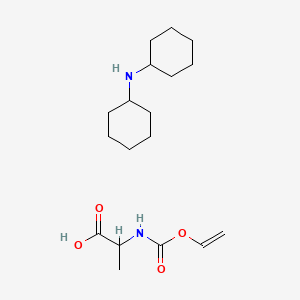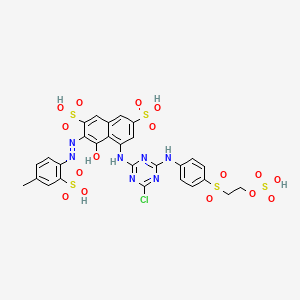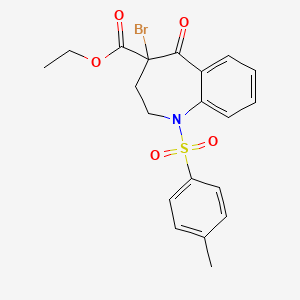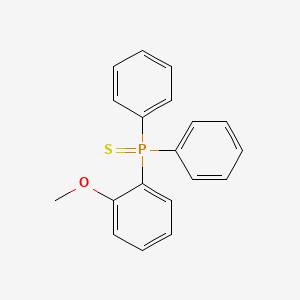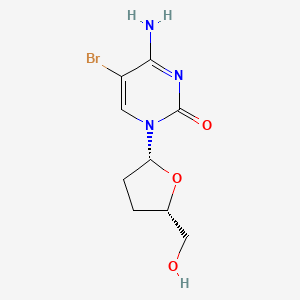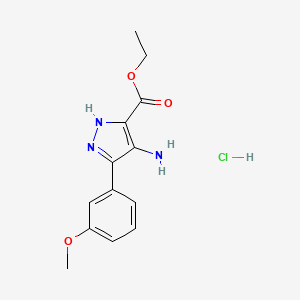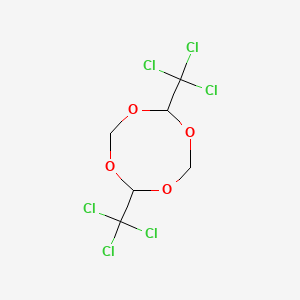
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt is a complex organic compound. It is characterized by its naphthalene backbone, multiple sulfonic acid groups, and azo linkage. This compound is often used in various industrial applications, particularly in dye and pigment industries due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt typically involves multiple steps:
Azo Coupling: The formation of the azo linkage by reacting a diazonium salt with a phenol derivative.
Final Assembly: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps such as:
- Continuous flow sulfonation
- Controlled diazotization and coupling reactions
- Efficient chlorination processes
- Purification steps to remove by-products and unreacted starting materials
化学反応の分析
Types of Reactions
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group would yield corresponding amines, while substitution reactions could introduce new functional groups onto the naphthalene ring.
科学的研究の応用
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt has several applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo linkage and sulfonic acid groups play crucial roles in its binding and reactivity. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 1,5-Naphthalenedisulfonic acid derivatives
- Azo dyes with different substituents
- Trichloropyrimidine-based compounds
Uniqueness
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that are not observed in other similar compounds.
特性
CAS番号 |
50802-28-3 |
|---|---|
分子式 |
C20H9Cl3N5Na3O10S3 |
分子量 |
750.8 g/mol |
IUPAC名 |
trisodium;5-hydroxy-6-[(2-sulfonatophenyl)diazenyl]-4-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-10-5-6-11(39(30,31)32)8-7-13(41(36,37)38)16(17(29)14(8)10)28-27-9-3-1-2-4-12(9)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChIキー |
LEGKGZDZNXIJPE-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


